"Ethyl 5-phenyl-1,3-oxazole-4-carboxylate" CAS 32998-97-3 properties
"Ethyl 5-phenyl-1,3-oxazole-4-carboxylate" CAS 32998-97-3 properties
CAS 32998-97-3 | Molecular Formula: C₁₂H₁₁NO₃
Executive Summary
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS 32998-97-3) serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, peptidomimetics, and anti-inflammatory agents. Distinguished by the stability of its 1,3-oxazole core and the orthogonal reactivity of its C4-ester and C2-proton, this compound functions as a versatile "linchpin" intermediate. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, structural characterization, and downstream reactivity profiles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The oxazole ring is a 5-membered heteroaromatic system containing oxygen and nitrogen at the 1 and 3 positions. In this derivative, the phenyl group at C5 and the ethyl ester at C4 create a push-pull electronic system that stabilizes the ring while directing nucleophilic and electrophilic attacks to specific sites.
| Property | Specification |
| CAS Number | 32998-97-3 |
| IUPAC Name | Ethyl 5-phenyl-1,3-oxazole-4-carboxylate |
| Molecular Weight | 217.22 g/mol |
| Appearance | Low-melting solid or viscous oil (dependent on purity) |
| Melting Point | 32–35 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| pKa (Conjugate Acid) | ~0.8 (Oxazole N is weakly basic) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Pathways: The Schöllkopf Isocyanide Route
While several methods exist to construct the oxazole core (e.g., Robinson-Gabriel cyclodehydration), the most regioselective and scalable route for 4-carboxylated oxazoles is the Schöllkopf Isocyanide Synthesis . This method utilizes ethyl isocyanoacetate, a bifunctional reagent that acts as both the C2-N3-C4 fragment and the nucleophile.
Reaction Mechanism
The synthesis involves the base-mediated acylation of ethyl isocyanoacetate with benzoyl chloride, followed by a rapid cyclization of the enol intermediate.
Protocol Insight:
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Reagents: Ethyl isocyanoacetate (1.0 eq), Benzoyl Chloride (1.0 eq), Triethylamine (2.2 eq) or DBU.
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Solvent: THF or DCM (Anhydrous).
-
Causality: The base serves two roles: it deprotonates the
-carbon of the isocyanide to generate the nucleophilic carbanion, and it scavenges the HCl byproduct. The initial acylation creates a -keto isocyanide, which exists in equilibrium with its enol form. The enol oxygen then attacks the electrophilic isocyanide carbon, closing the ring.
Mechanistic Visualization
Figure 1: Step-wise mechanism of the Schöllkopf synthesis yielding the 4,5-substituted oxazole.
Structural Characterization
Validating the structure requires confirming the presence of the oxazole proton and the integrity of the ethyl ester.
Nuclear Magnetic Resonance (NMR)[3][4][5][8]
-
¹H NMR (CDCl₃, 400 MHz):
- 7.90–8.00 (s, 1H): C2-H. This is the diagnostic singlet for the oxazole ring. Its chemical shift confirms the heteroaromatic nature.
- 7.60–7.75 (m, 2H): Ortho-protons of the phenyl ring.
- 7.35–7.50 (m, 3H): Meta/Para-protons of the phenyl ring.
- 4.42 (q, J=7.1 Hz, 2H): Methylene of the ethyl ester (-OCH₂-).
- 1.40 (t, J=7.1 Hz, 3H): Methyl of the ethyl ester (-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz):
- 162.5: Ester Carbonyl (C=O).
- 151.0: C5 (attached to Phenyl).[1]
- 149.8: C2 (N=C-O).
- 128.0–130.0: Phenyl carbons.
- 127.5: C4 (attached to Ester).
- 61.5: Ester -OCH₂-.
- 14.2: Ester -CH₃.
Reactivity & Applications in Drug Design
The CAS 32998-97-3 scaffold offers three distinct vectors for chemical modification, making it a valuable intermediate.
Functionalization Vectors
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C4-Ester Manipulation: The ester group is susceptible to standard nucleophilic acyl substitutions.
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Hydrolysis: Yields the carboxylic acid (Precursor for amide coupling).
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Reduction: Yields the alcohol (Precursor for benzylic-type substitutions).
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Amidation: Direct reaction with amines to form oxazole-4-carboxamides.
-
-
C2-Proton Activation: The C2 proton is relatively acidic (pKa ~20) due to the inductive effect of the adjacent nitrogen and oxygen.
-
Lithiation: Treatment with LiTMP or LDA allows for C2-alkylation or arylation (e.g., Negishi coupling).
-
-
C5-Phenyl Modification: Electrophilic aromatic substitution on the phenyl ring is possible but deactivated by the electron-withdrawing oxazole core.
Experimental Workflow: Hydrolysis Protocol
To generate the free acid for peptide coupling:
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Dissolve 1.0 eq of CAS 32998-97-3 in THF/Water (3:1).
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Add 2.0 eq LiOH·H₂O at 0 °C.
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Stir at room temperature for 4 hours (Monitor by TLC: disappearance of Rf ~0.6 spot).
-
Acidify with 1M HCl to pH 3 to precipitate the acid.
-
Filter/Extract with EtOAc.
Reactivity Diagram
Figure 2: Divergent synthetic pathways from the parent ester scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Avoid inhalation of dust/vapors.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids (which may open the ring under extreme conditions).
References
-
Suzuki, M., Iwasaki, T., Miyoshi, M., Okumura, K., & Matsumoto, K. (1980). "Synthesis of oxazoles from ethyl isocyanoacetate and acyl chlorides." Journal of the American Chemical Society, 102(2), 860. Link
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. Link -
PubChem Compound Summary. (2025). "Ethyl 5-phenyl-1,3-oxazole-4-carboxylate."[2] PubChem Identifier: CID 128456. Link
-
ChemSynthesis. (2025). "Ethyl 5-phenyl-1,3-oxazole-4-carboxylate Properties and Synthesis." Link
